Tetradecane-7,8-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

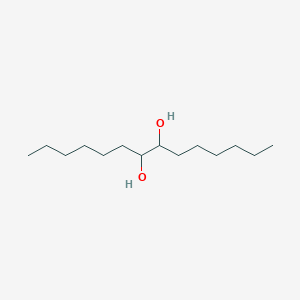

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tetradecane-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2/c1-3-5-7-9-11-13(15)14(16)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZGHFFSJSBUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(CCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936210 | |

| Record name | Tetradecane-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16000-65-0 | |

| Record name | 7,8-Tetradecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16000-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecane-7,8-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016000650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecane-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecane-7,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of Tetradecane-7,8-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of Tetradecane-7,8-diol. Due to a notable scarcity of experimentally derived data for this specific long-chain aliphatic diol, this document primarily compiles and presents computed theoretical data. It also explores generalized experimental protocols for the synthesis of vicinal diols and discusses the potential biological activities of long-chain diols as a class, offering a foundational understanding for researchers. This guide highlights the current knowledge gaps and aims to stimulate further empirical investigation into this compound to unlock its potential applications in research and drug development.

Introduction

This compound is a long-chain aliphatic vicinal diol, a class of molecules that has garnered interest for its potential applications as antimicrobial agents and biomarkers.[1] The presence of two hydroxyl groups on adjacent carbons in a long hydrocarbon chain imparts unique physicochemical properties that can influence its interaction with biological systems. Despite its simple structure, a comprehensive experimental characterization of this compound is conspicuously absent in the current scientific literature. This guide consolidates the available computed data and provides a theoretical framework for its synthesis and potential biological relevance.

Physical and Chemical Properties

Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₀O₂ | PubChem[2][3] |

| Molecular Weight | 230.39 g/mol | PubChem[2] |

| XLogP3 | 4.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 11 | PubChem[2] |

| Exact Mass | 230.22458 g/mol | PubChem[2] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[2] |

Experimental Physical Properties of n-Tetradecane (for comparison)

| Property | Value | Source |

| Melting Point | 5.87 °C | PubChem[4] |

| Boiling Point | 253.57 °C | PubChem[4] |

| Density | 0.7628 g/cm³ at 25 °C | PubChem[4] |

Solubility Profile

Experimentally determined solubility data for this compound is unavailable. However, based on the principles of "like dissolves like," its solubility can be inferred. The long, nonpolar tetradecane backbone suggests good solubility in nonpolar organic solvents such as hexane and toluene. The presence of two polar hydroxyl groups may impart limited solubility in polar solvents. In general, the water solubility of long-chain alcohols decreases as the carbon chain length increases.[5][6][7]

Experimental Protocols: Synthesis of Vicinal Diols

While a specific, optimized synthesis protocol for this compound has not been published, it can be prepared from its corresponding alkene, 7-tetradecene, through established methods for the dihydroxylation of alkenes. The two primary approaches yield either syn- or anti-diols.

Syn-Dihydroxylation

This method produces a vicinal diol where both hydroxyl groups are added to the same face of the double bond. A common and reliable reagent for this transformation is osmium tetroxide (OsO₄), used in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO).[8]

General Protocol:

-

The alkene (7-tetradecene) is dissolved in an appropriate solvent system, such as a mixture of acetone and water.

-

A catalytic amount of osmium tetroxide is added to the solution.

-

A stoichiometric amount of a co-oxidant, like NMO, is added to regenerate the osmium catalyst.

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

-

Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.

Anti-Dihydroxylation

This approach results in the addition of the two hydroxyl groups to opposite faces of the double bond. This is typically achieved through a two-step process involving the epoxidation of the alkene followed by the acid- or base-catalyzed ring-opening of the epoxide.[9]

General Protocol:

-

Epoxidation: The alkene (7-tetradecene) is reacted with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane to form the corresponding epoxide.

-

Ring-Opening: The isolated epoxide is then treated with an aqueous acid or base to hydrolyze the epoxide ring, yielding the anti-diol.

-

The product is then extracted and purified using standard laboratory techniques.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity or involvement in signaling pathways of this compound are not found in the existing literature. However, research on other long-chain aliphatic diols provides some insights into its potential roles.

Antimicrobial Activity

Aliphatic diols have been shown to exhibit antimicrobial properties, with their efficacy dependent on chain length and the position of the hydroxyl groups.[1] Generally, 1,2-diols are more effective than 1,3-diols.[1] The proposed mechanism of action involves the inhibition of amino acid transport across the bacterial membrane.[1] It is plausible that this compound, as a 1,2-diol, could possess similar antimicrobial activity.

Biomarker Potential

Long-chain alkane diols are utilized as biomarkers in environmental and geological studies.[1] The degradation of polyunsaturated fatty acids can lead to the formation of vicinal diols, and their presence and concentration can be indicative of specific biological or chemical processes.[10] While not confirmed, this compound could potentially serve as a biomarker in relevant biological systems.

Signaling Pathways

There is currently no information linking this compound to any specific signaling pathways. Research on the biological activity of epoxy fatty acids and their corresponding diols suggests that these molecules can be involved in inflammatory processes.[10] The conversion of bioactive epoxy fatty acids to their corresponding diols by soluble epoxide hydrolase can modulate their signaling activity.[10] Further investigation is required to determine if this compound plays any role in similar pathways.

Conclusion and Future Directions

This compound remains a largely uncharacterized molecule. While theoretical data provides a basic understanding of its physicochemical properties, a significant lack of experimental data hinders a thorough evaluation of its potential. Future research should focus on:

-

Experimental Verification: 우선적으로, a systematic study to determine the experimental physical and chemical properties of this compound is crucial.

-

Optimized Synthesis: Development and optimization of a reliable synthetic protocol for producing high-purity this compound.

-

Biological Screening: A comprehensive screening of its biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

-

Metabolomic Studies: Investigation into its potential role as a biomarker and its metabolic fate in biological systems.

Addressing these knowledge gaps will be essential to unlock the full scientific and potentially therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C14H30O2 | CID 85942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Tetradecane | C14H30 | CID 12389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 9. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]

- 10. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Isomers and Stereochemistry of Tetradecane-7,8-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecane-7,8-diol, a long-chain aliphatic diol, possesses a unique molecular architecture with two stereogenic centers at carbons 7 and 8. This guide provides a comprehensive overview of the structural isomers and stereochemistry of this compound, focusing on the synthesis, separation, and characterization of its stereoisomers. While specific experimental data for the individual stereoisomers of this compound are not extensively available in the current literature, this document outlines established methodologies and general principles applicable to this class of compounds. It is designed to serve as a foundational resource for researchers interested in the synthesis and analysis of long-chain diols and the exploration of their potential biological activities.

Introduction to this compound

This compound is a saturated fatty diol with the chemical formula C₁₄H₃₀O₂.[1][2][3] Its structure consists of a fourteen-carbon backbone with two hydroxyl groups located at the 7th and 8th positions. The presence of two adjacent chiral centers gives rise to three possible stereoisomers: a pair of enantiomers, (7R,8R)-tetradecane-7,8-diol and (7S,8S)-tetradecane-7,8-diol, and a meso compound, (7R,8S)-tetradecane-7,8-diol.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₃₀O₂ | [1][2][3] |

| Molecular Weight | 230.39 g/mol | [1][3] |

| CAS Number | 16000-65-0 | [1][2][3] |

The distinct spatial arrangement of the hydroxyl groups in each stereoisomer can lead to different physical, chemical, and biological properties. Understanding and isolating these individual stereoisomers are crucial for structure-activity relationship (SAR) studies in drug discovery and for investigating their roles in biological systems.

Stereochemistry and Structural Isomers

The two stereogenic centers at C7 and C8 of this compound allow for the existence of three stereoisomers:

-

Enantiomers: (7R,8R)-tetradecane-7,8-diol and (7S,8S)-tetradecane-7,8-diol are non-superimposable mirror images of each other. They exhibit identical physical properties except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

-

Meso Compound: (7R,8S)-tetradecane-7,8-diol is an achiral diastereomer of the enantiomeric pair. It possesses a plane of symmetry and is, therefore, optically inactive.

Due to the lack of specific experimental data in the literature for the individual stereoisomers of this compound, the following table presents computed properties from the PubChem database.

Table 2: Computed Physicochemical Properties of this compound (Isomer Unspecified)

| Property | Value | Reference |

| XLogP3-AA | 4.7 | [1][3] |

| Hydrogen Bond Donor Count | 2 | [1][3] |

| Hydrogen Bond Acceptor Count | 2 | [1][3] |

| Rotatable Bond Count | 11 | [1][3] |

| Topological Polar Surface Area | 40.5 Ų | [1][3] |

Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of vicinal diols is a well-established field in organic chemistry. The primary strategy involves the stereoselective dihydroxylation of an alkene precursor, in this case, trans-7-tetradecene.

General Experimental Protocol: Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome.

Logical Relationship: Synthesis of Enantiomeric Diols

Caption: Synthesis of (7S,8S) and (7R,8R) enantiomers from trans-7-tetradecene.

Methodology:

-

Reaction Setup: To a stirred solution of trans-7-tetradecene (1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) at 0 °C, add the appropriate AD-mix (AD-mix-β for the (7R,8R)-diol or AD-mix-α for the (7S,8S)-diol) (1.4 g).

-

Reaction Monitoring: Stir the reaction mixture at 0 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction by adding sodium sulfite (1.5 g) and stirring for an additional hour.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Experimental Protocol: Synthesis of the Meso Diol

The meso isomer can be synthesized by the syn-dihydroxylation of cis-7-tetradecene or the anti-dihydroxylation of trans-7-tetradecene. A common method for syn-dihydroxylation involves the use of osmium tetroxide without a chiral ligand.

Caption: A hypothetical signaling pathway for this compound isomers.

Conclusion

This technical guide provides a framework for the study of this compound structural isomers and their stereochemistry. While specific experimental data for these compounds are sparse, the principles of stereoselective synthesis, chiral separation, and spectroscopic analysis outlined herein offer a robust starting point for researchers. The synthesis of the enantiomeric and meso forms can be achieved through established dihydroxylation protocols. Their separation and purification rely on standard and chiral chromatographic techniques. The potential for undiscovered biological activity, by analogy to other lipid diols, makes this compound and its isomers interesting targets for future investigation in the fields of chemical biology and drug discovery. Further research is necessary to elucidate the specific properties and potential applications of these molecules.

References

Technical Guidance: Solubility of 7,8-Tetradecanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7,8-tetradecanediol in organic solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the foundational principles governing its solubility, a generalized experimental protocol for determining solubility, and a framework for data presentation and visualization.

Theoretical Framework for Solubility

The solubility of 7,8-tetradecanediol, a long-chain aliphatic diol, in organic solvents is governed by the principle of "like dissolves like." The molecule possesses both a nonpolar hydrocarbon backbone (C14) and two polar hydroxyl (-OH) groups. This amphipathic nature dictates its solubility behavior.

-

Polarity of Solvents:

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl groups of 7,8-tetradecanediol can form strong hydrogen bonds with these solvents, promoting solubility. However, the long nonpolar carbon chain may limit high solubility.

-

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide): These solvents have dipole moments but do not donate hydrogen bonds. They can interact with the hydroxyl groups of the diol through dipole-dipole interactions. Solubility will depend on the balance between these interactions and the energy required to disrupt the solvent-solvent and solute-solute interactions.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. The long hydrocarbon chain of 7,8-tetradecanediol will readily interact with these solvents. However, the polar hydroxyl groups will be poorly solvated, which is likely to result in low solubility.

-

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

-

Crystalline Structure: The arrangement of molecules in the solid state (polymorphism) can significantly impact solubility. Different crystalline forms will have different lattice energies, leading to variations in solubility.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Hexane | C₆H₁₄ | 0.1 | |||

| Toluene | C₇H₈ | 2.4 | |||

| Dichloromethane | CH₂Cl₂ | 3.1 | |||

| Acetone | C₃H₆O | 5.1 | |||

| Ethanol | C₂H₅OH | 5.2 | |||

| Methanol | CH₃OH | 6.6 | |||

| Dimethyl Sulfoxide | C₂H₆OS | 7.2 |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of 7,8-tetradecanediol in an organic solvent using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials:

-

7,8-Tetradecanediol (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or gravimetric analysis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 7,8-tetradecanediol to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for chromatographic analysis). This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight is achieved. The final weight of the residue corresponds to the mass of dissolved 7,8-tetradecanediol.

-

Chromatographic Analysis (HPLC/GC): Dilute the filtered solution to a suitable concentration and analyze it using a calibrated HPLC or GC method to determine the concentration of 7,8-tetradecanediol.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent using the determined mass or concentration of the diol in the collected volume of the saturated solution.

-

-

Data Reporting:

-

Record the solubility data in the table provided in Section 2.

-

Visualizations

The following diagrams illustrate the conceptual relationships and workflows relevant to the determination of 7,8-tetradecanediol solubility.

Caption: Conceptual diagram of solubility based on molecular interactions.

Caption: Experimental workflow for determining solubility.

Unveiling the Presence and Significance of Long-Chain Vicinal Diols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Long-chain vicinal diols, organic molecules characterized by two hydroxyl groups on adjacent carbons within a long aliphatic chain, are emerging from relative obscurity to become a focal point in various scientific disciplines. Initially considered minor or inactive metabolites, recent advancements in analytical chemistry and biological research have unveiled their widespread natural occurrence and potent bioactivities. This technical guide provides an in-depth exploration of the discovery, natural sources, and biological implications of these fascinating molecules, with a particular focus on their relevance to drug development and biomarker discovery.

Discovery and Natural Occurrence

Long-chain vicinal diols are found across diverse biological and geological systems, originating from distinct biosynthetic pathways. Two primary classes have garnered significant scientific attention: those derived from the metabolism of polyunsaturated fatty acids (PUFAs) in mammals and other organisms, and a separate class of very-long-chain diols primarily synthesized by microalgae in marine and lacustrine environments.

PUFA-Derived Vicinal Diols

In mammals, long-chain vicinal diols are principally formed from the enzymatic processing of common dietary PUFAs such as linoleic acid (LA), arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). The biosynthesis is a two-step process initiated by cytochrome P450 (CYP) epoxygenases, which introduce an epoxide group across a double bond in the fatty acid chain. These epoxy fatty acids (EpFAs) are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to yield the corresponding vicinal diols.[1][2]

For instance, linoleic acid is metabolized to 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) and 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME). These diols were initially identified as components of the neutrophil oxidative burst but have since been implicated in a range of physiological and pathological processes.[3][4]

Algal and Environmental Long-Chain Diols

A distinct class of long-chain diols, typically with chain lengths of C28 to C32, are abundant in marine and freshwater sediments.[5] Extensive research has identified certain classes of microalgae, particularly Eustigmatophyceae, as major producers of these compounds.[5] These diols, such as the C30 1,15-diol and C32 1,15-diol, are now widely used as biomarkers in paleoceanography to reconstruct past sea surface temperatures. Their relative abundance and distribution in sediment cores provide valuable insights into historical climate change.

Quantitative Analysis of Long-Chain Vicinal Diols

The accurate quantification of long-chain vicinal diols in complex biological and environmental matrices is crucial for understanding their physiological roles and for their application as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique employed for this purpose.

Table 1: Representative Concentrations of PUFA-Derived Vicinal Diols in Human Plasma

| Analyte | Condition | Concentration Range (nM) | Reference |

| 9,10-DiHOME | Healthy Subjects | 1.5 - 15 | [6] |

| 12,13-DiHOME | Healthy Subjects | 0.5 - 8 | [3][6] |

| 12,13-DiHOME | Post-exercise | 2 - 25 | [4] |

Table 2: Representative Content of Long-Chain Diols in Eustigmatophyceae

| Species | Diol Type | Relative Abundance (% of total lipids) | Reference |

| Nannochloropsis oculata | C30 1,15-diol | 0.1 - 0.5 | |

| Nannochloropsis gaditana | C32 1,15-diol | 0.2 - 0.8 |

Biological Activities and Signaling Pathways

Contrary to early assumptions of being mere inactive metabolites, long-chain vicinal diols exhibit potent and diverse biological activities, often acting in opposition to their precursor epoxy fatty acids.

Pro-inflammatory and Nociceptive Effects

A significant body of evidence points to the pro-inflammatory and pain-sensitizing roles of PUFA-derived diols, particularly 9,10-DiHOME and 12,13-DiHOME. These molecules have been shown to be crucial mediators of thermal hyperalgesia during inflammatory pain.[7] A key mechanism underlying these effects is their ability to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a well-established integrator of noxious stimuli.[5][8]

The activation of TRPV1 by these diols leads to an influx of calcium ions into sensory neurons, triggering the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP).[7] This signaling cascade contributes to the sensitization of peripheral nerves and the perception of pain.

Metabolic Regulation

In addition to their role in inflammation, certain long-chain vicinal diols, notably 12,13-DiHOME, have been identified as lipokines that regulate metabolism. Exercise and cold exposure have been shown to increase circulating levels of 12,13-DiHOME.[4][9] This increase is associated with enhanced fatty acid uptake into brown adipose tissue (BAT) and skeletal muscle, suggesting a role in thermogenesis and energy expenditure.[3][4]

Interaction with G-Protein Coupled Receptors

The precursor epoxy fatty acids are known to exert many of their beneficial effects, such as anti-inflammatory and anti-hypertensive actions, through activation of G-protein coupled receptors (GPCRs). While the direct interaction of long-chain vicinal diols with GPCRs is less well-characterized, the balance between EpFAs and their diol metabolites is critical in modulating GPCR signaling. The conversion of EpFAs to diols by sEH effectively terminates the signaling of the parent epoxide through these receptors.

Experimental Protocols

The following sections provide an overview of key experimental methodologies for the study of long-chain vicinal diols.

Extraction of Long-Chain Vicinal Diols from Biological Samples (Solid-Phase Extraction)

This protocol is suitable for the extraction of PUFA-derived vicinal diols from plasma or serum.

-

Sample Preparation: To 100 µL of plasma, add an internal standard mixture containing deuterated analogs of the diols of interest.

-

Protein Precipitation: Precipitate proteins by adding 400 µL of cold methanol. Vortex and centrifuge to pellet the proteins.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the conditioned cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elute the diols with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Extraction of Long-Chain Diols from Sediments

This protocol is adapted for the extraction of algal-derived long-chain diols from sediment samples.

-

Sample Preparation: Freeze-dry and homogenize the sediment sample.

-

Solvent Extraction:

-

To approximately 5 g of the dried sediment, add 40 mL of a dichloromethane:methanol (9:1 v/v) solvent mixture.

-

Sonicate the mixture for 30 minutes, ensuring the temperature remains below 30°C.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction two more times.

-

-

Fractionation (optional): The total lipid extract can be further fractionated using silica gel chromatography to isolate the diol fraction.

-

Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, the hydroxyl groups of the diols are typically derivatized (e.g., silylated) to improve their volatility and chromatographic behavior.

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of novel long-chain vicinal diols. Key diagnostic signals in the 1H NMR spectrum include multiplets in the region of 3.0-4.0 ppm corresponding to the protons on the carbons bearing the hydroxyl groups. In the 13C NMR spectrum, the carbons attached to the hydroxyl groups typically resonate in the range of 70-80 ppm.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition of the diols. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. Common fragmentation patterns for vicinal diols include the cleavage of the carbon-carbon bond between the two hydroxyl groups.

Workflow for Biomarker Discovery

The discovery of long-chain vicinal diols as potential biomarkers for various diseases, including inflammatory conditions and metabolic disorders, has prompted the development of dedicated lipidomics workflows.

Conclusion and Future Directions

The study of long-chain vicinal diols is a rapidly evolving field. Once overlooked, these molecules are now recognized as important signaling molecules and potential biomarkers. For drug development professionals, the enzymes involved in their biosynthesis, particularly soluble epoxide hydrolase, represent promising therapeutic targets for modulating inflammation and pain. Further research is needed to fully elucidate the complete spectrum of their biological activities, their precise mechanisms of action, and their clinical utility. The development of more sensitive and specific analytical methods will continue to drive new discoveries in this exciting area of research.

References

- 1. Metabolite G-Protein Coupled Receptors in Cardio-Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. scispace.com [scispace.com]

- 9. Lipid Biomarker Extraction and Elution into different Fractions from sediment [protocols.io]

The Biological Activity of C14 Aliphatic Diols: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biological activities of C14 aliphatic diols, with a focus on their antimicrobial and anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of these long-chain diols.

Introduction

Aliphatic diols are organic compounds containing two hydroxyl (-OH) groups attached to a linear carbon chain. The biological activities of these molecules are significantly influenced by their chain length and the relative positions of the hydroxyl groups. C14 aliphatic diols, specifically tetradecanediols, have garnered interest for their potential roles in various biological processes. This guide synthesizes the available scientific literature to present a detailed account of their activities, supported by experimental data and methodological insights.

Antimicrobial Activity

Long-chain aliphatic diols have demonstrated notable antimicrobial properties. The efficacy of this antimicrobial action is often correlated with the length of the carbon chain.

Quantitative Data on Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for C14 aliphatic diols are not extensively reported in publicly available literature, studies on a range of 1,2-alkanediols provide valuable insights. Research on 1,2-alkanediols with carbon chain lengths from 4 to 12 has shown that antimicrobial activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis increases with longer chain lengths.[1][2] This trend suggests that C14 aliphatic diols, such as 1,2-tetradecanediol, would exhibit significant antimicrobial activity.

Table 1: Antimicrobial Activity of 1,2-Alkanediols against Skin Microbiome Bacteria

| Compound | Carbon Chain Length | Test Organism | MIC (mM) |

| 1,2-Hexanediol | 6 | S. aureus | 25 |

| S. epidermidis | 25 | ||

| 1,2-Octanediol | 8 | S. aureus | 6.25 |

| S. epidermidis | 6.25 | ||

| 1,2-Decanediol | 10 | S. aureus | 1.56 |

| S. epidermidis | 1.56 | ||

| 1,2-Dodecanediol | 12 | S. aureus | 0.78 |

| S. epidermidis | 0.78 |

Note: Data extracted from a study on C4-C12 alkanediols.[1][2] The MIC values for C14 diols are not explicitly available in the cited literature but the trend suggests they would be potent.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of C14 aliphatic diols using the broth microdilution method.

Objective: To determine the lowest concentration of a C14 aliphatic diol that inhibits the visible growth of a microorganism.

Materials:

-

C14 aliphatic diol (e.g., 1,2-tetradecanediol, 1,14-tetradecanediol)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Spectrophotometer

-

Positive control (standard antibiotic)

-

Negative control (broth only)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the C14 aliphatic diol in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the diol stock solution in the appropriate growth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the microbial inoculum to each well containing the diluted diol, as well as to the positive and negative control wells.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the diol at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Certain aliphatic diols, particularly vicinal diols (1,2-diols), are known to be involved in inflammatory processes. They are metabolites of epoxy fatty acids, formed by the action of epoxide hydrolases.[3][4] While some epoxy fatty acids have anti-inflammatory properties, their corresponding diols can act as pro-inflammatory mediators.[3][4]

Quantitative Data on Anti-inflammatory Activity

Table 2: Example of IC50 Values for Anti-inflammatory Compounds (for illustrative purposes)

| Compound | Target Enzyme | IC50 (µM) |

| Indomethacin | COX-1 | 0.1 |

| COX-2 | 1.8 | |

| Celecoxib | COX-1 | >100 |

| COX-2 | 0.04 |

Note: This table provides example data for well-known non-steroidal anti-inflammatory drugs (NSAIDs) to illustrate how such data is presented. It does not contain data for C14 aliphatic diols.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of C14 aliphatic diols on COX-1 and COX-2 enzymes.

Objective: To determine the concentration of a C14 aliphatic diol required to inhibit 50% of the activity of COX-1 and COX-2 enzymes (IC50).

Materials:

-

C14 aliphatic diol

-

Ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric COX inhibitor screening assay kit

-

Microplate reader

-

Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)

Procedure:

-

Compound Preparation: Prepare various concentrations of the C14 aliphatic diol in the assay buffer.

-

Enzyme Reaction: In a 96-well plate, add the COX-1 or COX-2 enzyme, the heme cofactor, and the test diol at different concentrations.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Measurement: Measure the product formation (e.g., Prostaglandin G2) using a colorimetric or fluorometric method as per the assay kit instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the diol. The IC50 value is determined by plotting the percentage of inhibition against the log of the diol concentration and fitting the data to a dose-response curve.

Signaling Pathways

The pro-inflammatory effects of some lipid diols are thought to be mediated through established inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. These diols can promote the migration of immune cells like neutrophils and monocytes, which are key events in the inflammatory cascade regulated by NF-κB.[3]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Caption: Generalized NF-κB signaling pathway.

Experimental Workflow: Assessing NF-κB Activation

The activation of the NF-κB pathway by C14 aliphatic diols can be investigated using a variety of molecular biology techniques.

Caption: Experimental workflow for assessing NF-κB activation.

Conclusion

C14 aliphatic diols represent a class of molecules with potential biological activities, particularly in the realms of antimicrobial and inflammatory responses. While direct quantitative data for these specific compounds is still emerging, trends observed in homologous series of aliphatic diols suggest potent effects. The pro-inflammatory role of vicinal diols as metabolites of epoxy fatty acids points towards their involvement in complex signaling networks like the NF-κB pathway. Further research is warranted to fully elucidate the specific mechanisms of action and to quantify the biological activities of various C14 aliphatic diol isomers. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to design and execute studies aimed at unlocking the therapeutic potential of these intriguing molecules.

References

- 1. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Toxicological Profile of Tetradecane-7,8-diol

Disclaimer: As of the latest available data, there is a significant lack of published toxicological studies specifically investigating Tetradecane-7,8-diol. Therefore, this document serves as a forward-looking technical guide for researchers, scientists, and drug development professionals on how to approach the toxicological assessment of this compound. It outlines the necessary experimental workflows and predictive methodologies rather than summarizing existing data.

Introduction to this compound

This compound is a long-chain aliphatic diol. While specific applications and biological activities are not well-documented in publicly available literature, its structure suggests potential use as a surfactant, emollient, or chemical intermediate in various industries. A thorough understanding of its toxicological profile is a prerequisite for its safe handling and use in any application, particularly in drug development or consumer products.

Physicochemical Properties

A foundational aspect of any toxicological assessment is the understanding of the compound's physicochemical properties, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The available computed properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C14H30O2 | PubChem |

| Molecular Weight | 230.39 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 16000-65-0 | PubChem |

| XLogP3 | 4.7 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 11 | PubChem |

Proposed Toxicological Evaluation Workflow

In the absence of existing data, a tiered approach to toxicological assessment is recommended. This workflow should begin with computational and in vitro methods to guide subsequent, more complex in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Caption: Proposed tiered workflow for toxicological assessment.

Tier 1: In Silico and In Vitro Assessment

The initial phase focuses on computational modeling and cell-based assays to predict potential toxicities and guide further testing.

3.1.1 In Silico Predictions (Experimental Protocol Not Applicable)

-

Quantitative Structure-Activity Relationship (QSAR): Utilize validated QSAR models (e.g., OECD QSAR Toolbox, VEGA-QSAR) to predict various endpoints such as skin/eye irritation, skin sensitization, mutagenicity, and carcinogenicity based on the chemical structure of this compound.

-

Read-Across: Identify structurally similar long-chain aliphatic diols with known toxicological data. A critical evaluation of the similarity and the quality of the source data is essential for a scientifically sound read-across assessment.

3.1.2 In Vitro Cytotoxicity (MTT Assay Protocol)

-

Objective: To determine the concentration of this compound that reduces the viability of cultured cells by 50% (IC50).

-

Methodology:

-

Cell Culture: Plate a relevant cell line (e.g., HaCaT for skin exposure, HepG2 for liver toxicity) in 96-well plates and incubate for 24 hours to allow for attachment.

-

Compound Exposure: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO, ensuring final solvent concentration is non-toxic to cells) and add to the cells. Include vehicle control and positive control wells.

-

Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

-

3.1.3 In Vitro Genotoxicity (Bacterial Reverse Mutation Test - Ames Test)

-

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

-

Methodology:

-

Strain Selection: Use a set of bacterial strains that detect different types of mutations (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (e.g., S9 fraction from induced rat liver) to mimic mammalian metabolism.

-

Exposure: Perform the plate incorporation method by mixing the test compound, the bacterial culture, and (if used) the S9 mix in molten top agar. Pour this mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+ or trp+) on each plate.

-

Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies over the background (spontaneous reversion) rate.

-

Tier 2: ADME and Preliminary In Vivo Studies

Should Tier 1 results indicate a need for further investigation, preliminary ADME and acute in vivo studies would be warranted.

3.2.1 In Vitro ADME - Caco-2 Permeability Assay

-

Objective: To predict the intestinal absorption of this compound.

-

Methodology:

-

Cell Culture: Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21-25 days until they form a differentiated and polarized monolayer.

-

Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assay: Add this compound to the apical (AP) side of the monolayer. At specified time points, collect samples from the basolateral (BL) side.

-

Quantification: Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

-

Analysis: Calculate the apparent permeability coefficient (Papp) to classify the compound's absorption potential.

-

3.2.2 Acute Oral Toxicity Study (OECD Test Guideline 423: Acute Toxic Class Method)

-

Objective: To determine the acute oral toxicity of this compound and obtain information on its potential health hazards from acute exposure.

-

Methodology:

-

Animal Model: Use a small number of rodents (e.g., female rats), typically in a stepwise procedure.

-

Dosing: Administer a single oral dose of the compound at one of the defined starting levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The starting dose is selected based on any available information.

-

Observation: Observe the animals for mortality and clinical signs of toxicity shortly after dosing and periodically for 14 days. Record body weight changes.

-

Stepwise Procedure: The outcome of the first step determines the next step (e.g., dosing at a higher or lower level, or stopping the test).

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

Classification: Based on the observed mortality, classify the substance into a GHS (Globally Harmonized System) hazard category.

-

Potential Signaling Pathway Investigation

Should initial toxicological findings suggest a specific mode of action, further investigation into cellular signaling pathways would be necessary. For a compound like this compound, which is a lipid-like molecule, pathways related to lipid metabolism, oxidative stress, and membrane integrity would be of primary interest.

The Pivotal Role of Vicinal Diols in Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicinal diols, organic compounds featuring hydroxyl groups on adjacent carbon atoms, are fundamental structural motifs in a vast array of biologically significant molecules. Their unique chemical properties make them key intermediates and signaling molecules in numerous biochemical pathways, from steroid hormone and lipid mediator biosynthesis to the metabolism of carbohydrates. Furthermore, the characteristic reactivity of the vicinal diol group serves as a powerful handle for the development of analytical methods and as a target for enzymatic catalysis and drug design. This technical guide provides an in-depth exploration of the core roles of vicinal diols in biochemistry, detailing their involvement in critical signaling and metabolic pathways. It includes comprehensive descriptions of experimental protocols for their study and presents quantitative data and pathway diagrams to facilitate understanding and further research.

Introduction to Vicinal Diols in a Biochemical Context

A vicinal diol, or glycol, is characterized by two hydroxyl (-OH) groups attached to adjacent carbons. This structural feature is prevalent in nature, most notably in carbohydrates, but also in lipids, steroids, and various secondary metabolites. The proximity of the hydroxyl groups imparts specific stereochemical properties and reactivity, such as the ability to form cyclic acetals and esters, undergo specific oxidative cleavage, and act as ligands for certain enzymes and receptors. In biochemical systems, vicinal diols are often formed through the enzymatic dihydroxylation of alkenes or the hydrolysis of epoxides.[1][2] Their presence is critical for molecular recognition, solubility, and as a precursor for further metabolic transformation.

Key Biochemical Pathways Featuring Vicinal Diols

Vicinal diols are not merely structural components; they are dynamic participants in essential metabolic and signaling cascades.

Steroid Hormone Biosynthesis

All steroid hormones in mammals are derived from cholesterol. A critical early step in steroidogenesis is the conversion of cholesterol to pregnenolone, a reaction catalyzed by the enzyme cytochrome P450scc (also known as desmolase). This process involves the formation of a vicinal diol intermediate, 20α,22R-dihydroxycholesterol .[3] The cholesterol side chain is first hydroxylated to create 22R-hydroxycholesterol, followed by a second hydroxylation to yield the vicinal diol. This diol is then oxidatively cleaved between C20 and C22 to produce pregnenolone and isocaproic aldehyde.[3] Pregnenolone is the universal precursor for the synthesis of all other steroid hormones, including progestogens, corticosteroids, androgens, and estrogens, highlighting the indispensable role of a vicinal diol intermediate at the very inception of this pathway.[3]

Lipid Signaling and Inflammation

Polyunsaturated fatty acids (PUFAs) are metabolized into a wide range of signaling molecules. One major pathway involves cytochrome P450 (CYP450) enzymes, which convert PUFAs into epoxy fatty acids (EpFA).[4] These EpFAs are subsequently metabolized by soluble epoxide hydrolase (sEH) into the corresponding vicinal diols.[4][5]

Initially considered inactive metabolites, these lipid vicinal diols are now recognized as potent signaling molecules in their own right, often counteracting the effects of their EpFA precursors.[4][5] For instance, while EpFAs are generally anti-inflammatory and analgesic, their corresponding diols can be pro-inflammatory and promote pain.[5] A key example is 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), a vicinal diol that has been shown to directly activate the TRPV1 receptor, a key player in pain transmission.[5] This balance between EpFAs and their vicinal diol metabolites is crucial for regulating processes like inflammation, blood pressure, and neuronal activity, making the enzymes in this pathway significant targets for drug development.[4][5]

Enzymatic Synthesis of Chiral Diols

Nature's toolkit includes a variety of enzymes that can synthesize chiral vicinal diols with high stereoselectivity. These enzymatic cascades are of great interest in biotechnology for producing valuable chemical building blocks. A common strategy involves a two-step process:

-

Ligation: A lyase enzyme catalyzes the formation of a C-C bond between two aldehyde molecules to create an α-hydroxy ketone.[6]

-

Reduction: An oxidoreductase (or dehydrogenase) then reduces the ketone group to a hydroxyl group, forming the second stereocenter of the vicinal diol.[6]

By selecting different enzymes with specific stereochemical preferences for each step, all possible stereoisomers (RR, SS, and meso) of a symmetric vicinal diol can be synthesized.[6] For example, butanediol dehydrogenase from Saccharomyces cerevisiae is involved in the metabolic production of (2R,3R)-2,3-butanediol from acetoin.[7] Such enzymatic syntheses offer a green alternative to traditional chemical methods.

Experimental Methodologies for the Study of Vicinal Diols

The unique structure of vicinal diols has led to the development of specific and powerful analytical and synthetic techniques.

Oxidative Cleavage for Analysis

The C-C bond between the two hydroxyl-bearing carbons in a vicinal diol is susceptible to oxidative cleavage by reagents like periodic acid (HIO₄) or sodium periodate (NaIO₄).[8][9][10] This reaction, known as the Malaprade oxidation, breaks the diol into two carbonyl compounds (aldehydes or ketones).[11] The identity of the resulting carbonyl compounds provides information about the structure of the original diol. This technique was historically crucial for elucidating the structures of sugars before the advent of spectroscopic methods.[9]

Protocol: Periodate Cleavage of a Vicinal Diol

-

Dissolution: Dissolve the vicinal diol-containing sample in a suitable solvent (e.g., water, methanol, or a mixture).

-

Reagent Addition: Add a freshly prepared aqueous solution of sodium periodate (NaIO₄) to the sample. The reaction is typically performed at room temperature.

-

Incubation: Allow the reaction to proceed for a period ranging from a few minutes to several hours, depending on the substrate. The progress can be monitored by testing for the consumption of periodate.

-

Quenching: Stop the reaction by adding an excess of a quenching agent, such as ethylene glycol, which will consume any remaining periodate.

-

Analysis: Analyze the resulting aldehyde and/or ketone products using standard techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or derivatization followed by spectrophotometry.

Boronate Affinity Chromatography for Enrichment

Boronic acids have a unique ability to form reversible covalent bonds with cis-diols, creating five- or six-membered cyclic boronate esters. This highly specific interaction is the basis of boronate affinity chromatography, a powerful technique for selectively isolating and enriching cis-diol-containing compounds (such as glycoproteins, RNA, and certain catechols) from complex biological matrices.[12]

Protocol: Enrichment of cis-Diols using Boronate Affinity Chromatography

-

Column Preparation: Pack a chromatography column with a solid support matrix functionalized with boronic acid residues. Equilibrate the column with a binding buffer, typically at a slightly alkaline pH (e.g., pH 8-9) to favor the anionic form of the boronic acid, which binds diols more strongly.

-

Sample Loading: Load the biological sample onto the equilibrated column. cis-Diol-containing molecules will bind to the boronate matrix, while other molecules will pass through.

-

Washing: Wash the column with the binding buffer to remove any non-specifically bound components.

-

Elution: Elute the bound cis-diol molecules by changing the buffer conditions to disrupt the boronate-diol interaction. This is typically achieved by lowering the pH (e.g., to pH 3-4) or by including a competing diol, such as sorbitol, in the elution buffer.

-

Analysis: The enriched fractions can then be analyzed by methods such as LC-MS or electrophoresis.

LC-MS for Profiling and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for the detailed analysis of vicinal diols in biological systems. However, due to their often low concentrations and poor ionization efficiency, derivatization is frequently employed. A selective and sensitive approach involves post-column derivatization with reagents like 6-bromo-3-pyridinylboronic acid (BPBA), which reacts rapidly with diols. The resulting derivatives show characteristic fragmentation patterns in the mass spectrometer, enabling sensitive detection and identification, even for challenging regioisomers of lipid diols.[13]

Asymmetric Synthesis for Drug Development

The creation of enantiomerically pure vicinal diols is often a critical step in the total synthesis of complex chiral drugs. The Sharpless asymmetric dihydroxylation is a renowned method for converting alkenes into chiral vicinal diols with high enantioselectivity.[1][14] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derived from cinchona alkaloids) and a stoichiometric co-oxidant. This technique has been instrumental in synthesizing key chiral intermediates for drugs like the antihypertensive agent Nebivolol.[14][15]

Quantitative Data Summary

The following tables summarize key quantitative aspects related to the enzymatic synthesis of vicinal diols and analytical detection limits.

Table 1: Enzymatic Synthesis of Aliphatic Vicinal Diols

| Product Diol | Starting Aldehyde | Enzyme Cascade (Ligation + Reduction) | Concentration (mM) | Isomeric Content (%) | Reference |

|---|---|---|---|---|---|

| 2,3-Butanediol | Acetaldehyde | ApPDCE469G + EM-KRED014 | 115 | >99 | [6] |

| 3,4-Hexanediol | Propanal | PfBAL + LbADH | 4.1 | 72 | [6] |

| 4,5-Octanediol | Butanal | PfBAL + LbADH | 15 | >99 | [6] |

| 5,6-Decanediol | Pentanal | PfBAL + LbADH | 9 | >99 |[6] |

Table 2: Analytical Methods for Vicinal Diol Detection

| Method | Principle | Typical Application | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Periodate-Schiff Staining | Oxidative cleavage followed by colorimetric reaction | Histological detection of carbohydrates | Qualitative/Semi-quantitative | [9] |

| Boronate Affinity Chromatography | Reversible covalent binding to cis-diols | Enrichment of glycoproteins, RNA | Varies by analyte | [12] |

| LC-PCD-MS with BPBA | LC separation, post-column derivatization, MS/MS | Profiling of lipid diols | As low as 50 pg/mL |[13] |

Conclusion

Vicinal diols represent a crucial functional group in biochemistry, acting as essential intermediates in the biosynthesis of fundamental molecules like steroids and serving as key players in complex lipid signaling networks that regulate health and disease. Their unique chemical reactivity has been harnessed to develop a suite of powerful analytical tools for their detection and enrichment, as well as elegant synthetic strategies for the production of chiral molecules for the pharmaceutical industry. A thorough understanding of the formation, function, and analysis of vicinal diols is therefore indispensable for researchers in biochemistry, medicine, and drug development.

References

- 1. Diol - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Progesterone - Wikipedia [en.wikipedia.org]

- 4. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]

- 9. CHEM 125b - Lecture 31 - Periodate Cleavage, Retrosynthesis, and Green Chemistry | Open Yale Courses [oyc.yale.edu]

- 10. Ch15: Oxidation cleavage of 1,2-diols [chem.ucalgary.ca]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates | Semantic Scholar [semanticscholar.org]

Tetradecane-7,8-diol: An Uncharted Territory in Biomarker Research

A comprehensive review of available scientific literature reveals a significant gap in the investigation of tetradecane-7,8-diol as a potential biomarker. Despite the growing interest in novel molecular indicators for disease diagnosis and prognosis, this specific diol remains largely unexplored in the context of clinical or preclinical research.

Currently, there is a notable absence of published studies that directly examine the role of this compound as a biomarker for any specific disease or physiological condition. Publicly accessible scientific databases and chemical registries primarily offer basic chemical and physical properties of the compound. For instance, information regarding its molecular formula (C14H30O2) and CAS number (16000-65-0) is readily available.[1][2] However, this foundational chemical data is not supplemented by biological or clinical research into its potential as a diagnostic or prognostic tool.

While the parent compound, tetradecane, has been associated with several diseases, including Crohn's disease, ulcerative colitis, nonalcoholic fatty liver disease, and asthma, this association does not extend to its diol derivative in the current body of scientific literature.[3] The metabolic pathways and biological significance of this compound have not been elucidated, and consequently, no signaling pathways involving this molecule have been described.

The lack of research in this area means that there is no quantitative data on the levels of this compound in biological samples from healthy or diseased individuals. Furthermore, detailed experimental protocols for the detection and quantification of this specific diol in a clinical or research setting have not been established or published. Standard analytical methods for similar compounds often involve techniques like gas chromatography-mass spectrometry (GC-MS), but specific methodologies tailored to this compound are not available.[4]

References

The Solid State Behavior of Long-Chain Diols: A Technical Guide for Researchers and Pharmaceutical Scientists

An in-depth exploration of the phase transitions, structural characteristics, and formulation potential of long-chain diols.

Long-chain diols, linear hydrocarbons terminally substituted with hydroxyl groups, are a class of compounds garnering increasing interest in materials science and pharmaceutical development. Their ability to self-assemble into highly ordered structures through hydrogen bonding and van der Waals interactions gives rise to complex phase behavior, including solid-solid transitions and polymorphism. This technical guide provides a comprehensive overview of the phase behavior of long-chain diols, details key experimental methodologies for their characterization, and explores their potential applications in drug delivery systems.

Phase Behavior and Thermal Properties of α,ω-Alkanediols

The thermal behavior of α,ω-alkanediols is characterized by a series of phase transitions, including melting and, for certain chain lengths, one or more solid-solid transitions. These transitions are governed by the interplay between the strong directional hydrogen bonds of the terminal hydroxyl groups and the weaker, non-directional van der Waals forces between the methylene chains.

A key characteristic of the melting behavior of homologous series of α,ω-alkanediols is the alternation of melting points. Diols with an even number of carbon atoms generally exhibit higher melting points than their odd-numbered neighbors. This "even-odd effect" is attributed to more efficient crystal packing in the even-numbered diols.

In addition to melting, longer-chain diols can exhibit solid-solid phase transitions at temperatures below their melting point. These transitions involve changes in the crystal packing and conformational ordering of the alkyl chains. For instance, 1,22-docosanediol (HO-(CH₂)₂₂-OH) and 1,32-dotriacontanediol (HO-(CH₂)₃₂-OH) are known to exhibit such solid-solid phase transitions before melting. A study on (CH₂)₂₂(OH)₂ identified a first-order solid-state transition at 371.7 K, followed by a second-order melting transition at 380.1 K.[1] In contrast, the longer chain (CH₂)₄₄(OH)₂ only showed a melting transition at 394.5 K during heating.[1]

The enthalpy changes associated with these transitions provide insight into the energetics of the structural rearrangements. For example, in odd-numbered α,ω-alkanediols, the enthalpy of transition from the crystalline to the high-temperature phase is considerably larger than that of n-alkanes, with a significant portion of the total enthalpy change occurring at the solid-solid transition.[1]

Table 1: Thermal Properties of Selected α,ω-Alkanediols

| Diol | Number of Carbon Atoms | Melting Point (°C) | Solid-Solid Transition Temperature (°C) | Enthalpy of Fusion (kJ/mol) | Enthalpy of Solid-Solid Transition (kJ/mol) |

| 1,10-Decanediol | 10 | 72-74 | Not reported | Not reported | Not reported |

| 1,12-Dodecanediol | 12 | 79-81 | Not reported | Not reported | Not reported |

| 1,16-Hexadecanediol | 16 | 91-93 | Not reported | Not reported | Not reported |

| 1,22-Docosanediol | 22 | 107-109 | 98.6 | Not reported | Not reported |

Note: Data compiled from various sources. Enthalpy values are often not reported in commercially available material data sheets and require dedicated calorimetric studies for their determination.

Experimental Protocols for Characterization

The elucidation of the phase behavior of long-chain diols relies on a combination of analytical techniques, primarily differential scanning calorimetry (DSC) and X-ray diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for identifying phase transitions and quantifying their associated enthalpy changes.

Experimental Protocol for DSC Analysis of Long-Chain Diols:

-

Sample Preparation: Accurately weigh 3-5 mg of the long-chain diol sample into a standard aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the first expected transition (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.

-

Hold the sample at this temperature for a few minutes to ensure complete melting and erase any previous thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) back to the initial temperature.

-

Perform a second heating scan under the same conditions as the first to observe the thermal behavior of the recrystallized sample.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of any endothermic (e.g., melting, solid-solid transition) or exothermic (e.g., crystallization) events.

X-ray Diffraction (XRD)

XRD provides information about the crystalline structure and packing of the diol molecules in the solid state. Powder XRD is particularly useful for identifying different polymorphic forms.

Experimental Protocol for Powder XRD Analysis of Long-Chain Diols:

-

Sample Preparation: Finely grind the long-chain diol sample to a homogenous powder using a mortar and pestle.

-

Sample Mounting: Mount the powdered sample onto a sample holder, ensuring a flat and level surface.

-

Instrument Setup: Place the sample holder in the diffractometer.

-

Data Acquisition:

-

Set the X-ray source (e.g., Cu Kα radiation).

-

Scan the sample over a range of 2θ angles (e.g., 5° to 50°) with a defined step size and dwell time.

-

-

Data Analysis: Analyze the resulting diffraction pattern to identify the positions and intensities of the diffraction peaks. These peaks can be used to determine the unit cell parameters and identify the crystal system. Changes in the diffraction pattern with temperature can be used to characterize solid-solid phase transitions.

Logical Relationships in Phase Behavior

The phase behavior of long-chain diols is a logical consequence of their molecular structure. The interplay of chain length, hydrogen bonding, and crystal packing dictates the observed thermal transitions.

An increase in the alkyl chain length leads to stronger van der Waals interactions, generally resulting in higher melting points. The terminal hydroxyl groups form extensive hydrogen-bonding networks, which significantly contribute to the stability of the crystal lattice. The efficiency of the crystal packing, influenced by both van der Waals forces and the hydrogen-bonding network, is a primary determinant of the melting point and can also give rise to different polymorphic forms, which are observed as solid-solid phase transitions.

Applications in Drug Development

The unique phase behavior and self-assembly properties of long-chain diols make them attractive candidates for various applications in drug delivery, particularly in the formulation of controlled-release systems and for enhancing topical and transdermal delivery.

Organogels for Controlled Release

Long-chain diols, or structurally similar long-chain fatty acids, can act as organogelators, forming thermo-reversible, three-dimensional networks in organic solvents. These organogels can entrap drug molecules, providing a matrix for their controlled release. The release of the drug can be modulated by the concentration of the gelator and the properties of the organic solvent. Such systems are being explored for oral, topical, and parenteral drug delivery. The gelation process and subsequent drug release are intrinsically linked to the phase behavior of the gelator.

Structured Lipid Nanoparticles

Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are promising vehicles for drug delivery. Long-chain diols can potentially be used as solid lipids in these formulations. The crystalline nature of the solid lipid matrix, which is a direct consequence of the phase behavior of the long-chain diol, influences the drug loading capacity and release profile of the nanoparticles. The polymorphism of the diol can affect the stability of the nanoparticles during storage, with transitions to more stable polymorphs potentially leading to drug expulsion.

Permeation Enhancers for Topical and Transdermal Delivery

Diols are known to act as penetration enhancers in topical and transdermal formulations. They are thought to increase the permeation of drugs through the skin by disrupting the highly ordered structure of the stratum corneum lipids. The amphiphilic nature of long-chain diols, with their hydrophilic hydroxyl head groups and a long lipophilic alkyl chain, allows them to intercalate into the lipid bilayers of the stratum corneum, increasing their fluidity and facilitating drug diffusion.

Conclusion

Long-chain diols exhibit a rich and complex phase behavior that is a direct function of their molecular architecture. Understanding these solid-state properties is crucial for their application in advanced materials and pharmaceutical formulations. The ability to form ordered structures and undergo distinct phase transitions makes them versatile components for the design of controlled-release drug delivery systems, such as organogels and lipid nanoparticles. Further research into the phase behavior of a wider range of long-chain diols and their interactions with active pharmaceutical ingredients will undoubtedly unlock their full potential in the development of innovative drug products.

References

Theoretical Calculations of Tetradecane-7,8-diol Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction